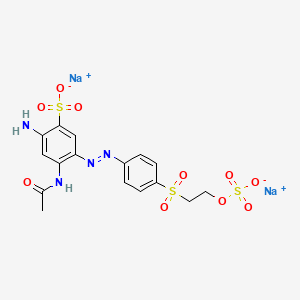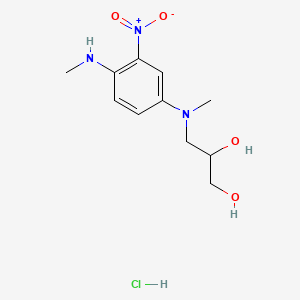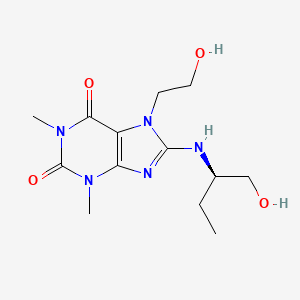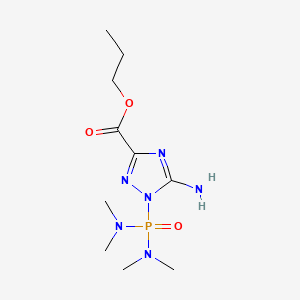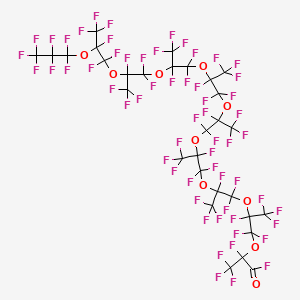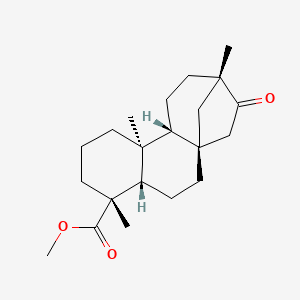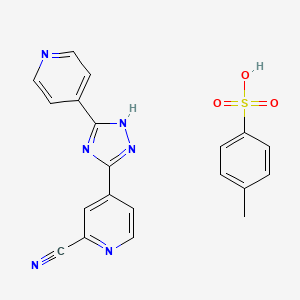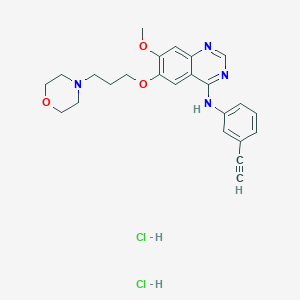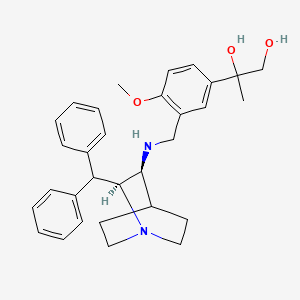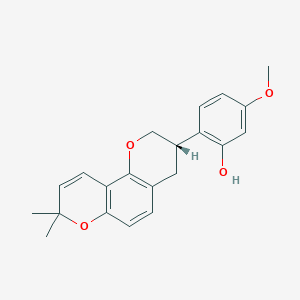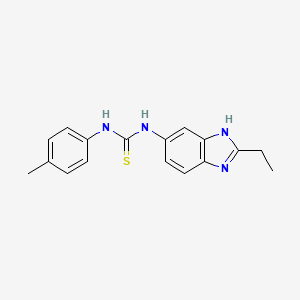
Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N'-p-tolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-p-tolyl-, is a chemical compound with the molecular formula C17H18N4S It is a derivative of thiourea, characterized by the presence of a benzimidazole ring substituted with an ethyl group and a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-p-tolyl- typically involves the reaction of 2-ethyl-1H-benzimidazole-5-carboxylic acid with p-tolyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-p-tolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzimidazole and p-tolyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Aplicaciones Científicas De Investigación
Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-p-tolyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-p-tolyl- involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The thiourea group may also participate in hydrogen bonding or coordination with metal ions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-phenyl-
- Thiourea, N-(2-methyl-1H-benzimidazol-5-yl)-N’-p-tolyl-
- Thiourea, N-(2-ethyl-1H-benzimidazol-6-yl)-N’-p-tolyl-
Uniqueness
Thiourea, N-(2-ethyl-1H-benzimidazol-5-yl)-N’-p-tolyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the benzimidazole and p-tolyl groups provides a distinct set of properties that differentiate it from other thiourea derivatives.
Propiedades
Número CAS |
38423-16-4 |
|---|---|
Fórmula molecular |
C17H18N4S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-(2-ethyl-3H-benzimidazol-5-yl)-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C17H18N4S/c1-3-16-20-14-9-8-13(10-15(14)21-16)19-17(22)18-12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,20,21)(H2,18,19,22) |
Clave InChI |
PHCXWAZTDWZKSZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(N1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


